molecular formula C12H15N3O4 B14082221 1-(2-Methoxy-4-nitrobenzoyl)piperazine

1-(2-Methoxy-4-nitrobenzoyl)piperazine

Cat. No.: B14082221
M. Wt: 265.26 g/mol
InChI Key: QEOCOPSOLJGRBD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a benzoyl moiety, which is further linked to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Methoxy-4-nitrobenzoyl)piperazine typically involves the reaction of 2-methoxy-4-nitrobenzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution. In one study, 1-(4-nitrophenyl)piperazine analogs underwent reactions with 2-fluoro-6-methoxybenzonitrile under basic conditions (Na₂CO₃, TBAB catalyst), yielding substitution products via an aromatic nucleophilic mechanism .

Key Data:

SubstrateNucleophileConditionsYieldSource
1-(4-Nitrophenyl)piperazine2-fluoro-6-methoxybenzonitrileNa₂CO₃, TBAB, reflux, 3h42%

Mechanism involves attack by the piperazine nitrogen at the electron-deficient aromatic carbon, facilitated by the nitro group’s meta-directing effect.

Reduction Reactions

The nitro group can be selectively reduced to an amine using hydrogen gas and palladium catalysts. For example, 1-(2-nitrobenzoyl)piperazine derivatives were reduced to corresponding aminobenzoyl analogs under hydrogenation conditions (H₂/Pd-C, 40 psi, 6h).

Key Observations:

  • Reduction occurs without affecting the piperazine ring or methoxy group.

  • Resulting amines exhibit enhanced hydrogen-bonding capacity for biological targeting .

Acylation and Alkylation

The piperazine nitrogen undergoes alkylation or acylation under mild conditions:

Example Reaction:
1-(4-Nitrophenyl)piperazine + methyl iodide → 1-Methyl-4-(4-nitrophenyl)piperazine
Conditions: DMF, NaH, 0°C → RT, 1h
Yield: 90%

General Trends:

  • Alkylation prefers secondary amines on the piperazine ring.

  • Acylation (e.g., with benzoyl chlorides) requires anhydrous bases like triethylamine .

Hydrolysis Reactions

The amide bond in 1-(2-methoxy-4-nitrobenzoyl)piperazine is stable under acidic conditions but cleaves under prolonged basic hydrolysis:

Conditions:

  • 6M HCl, reflux, 24h → Benzoyl chloride and piperazine hydrochloride.

  • Base-catalyzed hydrolysis (NaOH/EtOH) requires elevated temperatures (>80°C) .

Rotational Isomerism in Solution

NMR studies of analogous acyl-piperazines (e.g., 1-(4-nitrobenzoyl)piperazine) revealed syn/anti isomerism due to restricted rotation around the amide bond. Coalescence temperatures (T<sub>C</sub>) in DMSO-d<sub>6</sub> ranged from −10°C to 25°C , with Gibbs free activation energies (ΔG‡) of 60–75 kJ/mol .

Functionalization via Electrophilic Aromatic Substitution

While direct electrophilic substitution on the nitro-activated ring is limited, nitration and sulfonation have been reported at elevated temperatures (e.g., H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>, 50°C) .

Scientific Research Applications

1-(2-Methoxy-4-nitrobenzoyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .

Comparison with Similar Compounds

1-(2-Methoxy-4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15N3O4/c1-19-11-8-9(15(17)18)2-3-10(11)12(16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

QEOCOPSOLJGRBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCNCC2

Origin of Product

United States

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